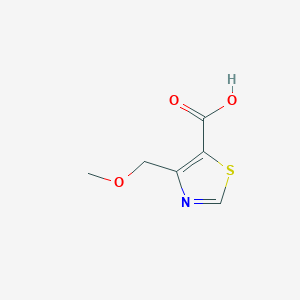

4-(Methoxymethyl)-1,3-thiazole-5-carboxylic acid

Description

Properties

IUPAC Name |

4-(methoxymethyl)-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c1-10-2-4-5(6(8)9)11-3-7-4/h3H,2H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZFJHHICSMDKKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(SC=N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methoxymethyl)-1,3-thiazole-5-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the methoxymethyl and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a precursor containing a thiourea and an α-haloketone can be cyclized to form the thiazole ring. Subsequent functionalization steps introduce the methoxymethyl and carboxylic acid groups.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis. The choice of solvents, temperature, and reaction time are critical factors in scaling up the production process.

Chemical Reactions Analysis

Oxidation Reactions

The thiazole sulfur atom and methoxymethyl group are key sites for oxidation.

| Reaction | Reagents/Conditions | Products | Key Observations |

|---|---|---|---|

| Sulfur oxidation | H<sub>2</sub>O<sub>2</sub> (30%), RT | Sulfoxide derivatives | Selective oxidation at the thiazole sulfur yields sulfoxides with retained ring structure. |

| Sulfone formation | mCPBA, CH<sub>2</sub>Cl<sub>2</sub>, 0°C | Sulfone derivatives | Over-oxidation occurs under stronger conditions, forming sulfones. |

| Methoxymethyl side-chain oxidation | KMnO<sub>4</sub>, acidic aqueous conditions | Carboxylic acid or ketone derivatives | Oxidation of the methoxymethyl group depends on pH and temperature. |

Reduction Reactions

The thiazole ring undergoes reduction to form saturated heterocycles.

| Reaction | Reagents/Conditions | Products | Key Observations |

|---|---|---|---|

| Thiazole ring reduction | NaBH<sub>4</sub>, MeOH, RT | Thiazolidine derivatives | Partial reduction retains the carboxylic acid functionality. |

| Catalytic hydrogenation | H<sub>2</sub>, Pd/C, EtOH | Dihydrothiazole derivatives | Complete ring saturation is achieved under high-pressure H<sub>2</sub>. |

Substitution Reactions

The carboxylic acid and methoxymethyl groups enable nucleophilic and electrophilic substitutions.

Hydrolysis and Decarboxylation

The carboxylic acid group participates in pH-dependent reactions.

| Reaction | Reagents/Conditions | Products | Key Observations |

|---|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux | 4-(Methoxymethyl)-1,3-thiazole | Decarboxylation occurs under strong acidic conditions. |

| Basic hydrolysis | NaOH (2M), RT | Sodium carboxylate salt | Stable in aqueous base; reversible upon neutralization. |

Biological Activity Modulation

Derivatives demonstrate structure-dependent bioactivity:

-

Xanthine oxidase inhibition : 2-(Substituted benzylamino) analogs exhibit IC<sub>50</sub> values as low as 3.6 μM, comparable to febuxostat .

-

Antioxidant activity : Electron-donating groups enhance free radical scavenging (e.g., IC<sub>50</sub> = 15.3 μM for compound 5k) .

Mechanistic Insights

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 4-(Methoxymethyl)-1,3-thiazole-5-carboxylic acid exhibit promising antimicrobial properties. For instance, structural modifications have led to compounds that demonstrate enhanced activity against various bacterial strains. A study highlighted that thiazole derivatives showed significant antibacterial effects against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) as low as 50 µg/mL .

Anticancer Properties

The compound has been investigated for its potential in cancer therapy. A series of thiazole derivatives were synthesized and tested for antiproliferative activity against melanoma and prostate cancer cell lines. Notably, modifications to the thiazole structure improved the compounds' efficacy, achieving IC50 values in the low nanomolar range . The mechanism of action appears to involve inhibition of tubulin polymerization, which is crucial for cancer cell division .

Enzyme Inhibition

This compound has also been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown promise as an inhibitor of xanthine oxidase, an enzyme linked to oxidative stress and inflammation . This property may have implications for developing treatments for conditions such as gout and hyperuricemia.

Agrochemicals

The compound is being explored for its potential use in developing new agrochemicals. Its structure allows for modifications that could enhance its efficacy as a pesticide or herbicide. Preliminary studies suggest that thiazole derivatives can act as effective agents against plant pathogens, potentially leading to more sustainable agricultural practices.

Material Science

In material science, this compound is investigated for its role in synthesizing advanced materials such as conductive polymers and sensors. The compound's unique chemical properties enable it to be incorporated into various polymer matrices, enhancing their electrical conductivity and mechanical strength.

Case Study 1: Anticancer Activity Evaluation

A study evaluated a series of thiazole derivatives derived from this compound against various cancer cell lines. Results indicated that certain modifications significantly increased cytotoxicity compared to the parent compound, with IC50 values ranging from 0.124 µM to 3.81 µM across different cancer types .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of thiazole derivatives against E. coli and S. aureus. The study reported MIC values demonstrating potent antibacterial effects, suggesting that these compounds could serve as lead candidates for developing new antibiotics .

Mechanism of Action

The mechanism of action of 4-(Methoxymethyl)-1,3-thiazole-5-carboxylic acid depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with specific receptors. The methoxymethyl and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The table below highlights key structural and functional differences between 4-(Methoxymethyl)-1,3-thiazole-5-carboxylic acid and related compounds:

Key Observations:

- The trifluoromethylphenylamino group in introduces strong electron-withdrawing effects, altering reactivity.

- Molecular Weight : The target compound’s molecular weight (~189.21) is intermediate between smaller derivatives (e.g., 143.14 in ) and bulkier analogs (e.g., 302.28 in ).

- Thermal Stability : Methyl-substituted derivatives (e.g., ) exhibit higher melting points (150–155°C), whereas methoxy/methoxymethyl groups may lower thermal stability due to increased flexibility.

Pharmaceutical Relevance:

- Target Compound: The methoxymethyl group could enhance blood-brain barrier penetration or metabolic stability compared to methyl analogs.

- 4-Methyl Derivatives : Used as intermediates in kinase activators or protease inhibitors .

- Trifluoromethylphenylamino Derivatives: Identified as impurities in febuxostat synthesis, highlighting their relevance in quality control .

Material Science:

- 3-Methoxy-1,2-thiazole-5-carboxylic acid () is valued for improving thermal stability and mechanical strength in polymers. The target compound’s methoxymethyl group may similarly stabilize materials via hydrogen bonding.

- Helical Oligomers: Thiazole-based γ-amino acids (e.g., ) form stable 9-helix structures, suggesting applications in nanotechnology or drug delivery.

Stability and Impurities

- Degradation Pathways : Methoxymethyl groups may undergo hydrolysis under acidic/basic conditions, forming 4-hydroxymethyl or formaldehyde byproducts.

- Impurities : Related compounds like 2-(3-carbamoyl-4-isobutoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid () are common in API synthesis, necessitating rigorous chromatography or crystallization for purification.

Biological Activity

4-(Methoxymethyl)-1,3-thiazole-5-carboxylic acid is a compound belonging to the thiazole family, characterized by its five-membered ring structure containing nitrogen and sulfur. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₈N₂O₃S, with a molecular weight of approximately 173.19 g/mol. The presence of a methoxymethyl group at position four and a carboxylic acid group at position five contributes to its biological activity by facilitating interactions with various biological targets through hydrogen bonding and electrostatic interactions .

Enzyme Inhibition

Research indicates that this compound may possess enzyme inhibitory properties. It has been studied as a potential xanthine oxidase inhibitor, which is relevant for conditions such as gout and hyperuricemia. In vitro studies have demonstrated that derivatives of thiazole compounds can inhibit xanthine oxidase effectively, suggesting that similar mechanisms may be applicable to this compound .

Antioxidant Properties

The compound also exhibits antioxidant activity. Studies have shown that thiazole derivatives can act as free radical scavengers. The ability to neutralize free radicals may contribute to protective effects against oxidative stress-related diseases .

Antiproliferative Effects

Preliminary investigations into the antiproliferative effects of thiazole derivatives indicate that modifications in their structure can enhance their activity against cancer cell lines. Although specific data on this compound is limited, the structural similarities with other thiazole derivatives suggest potential anticancer properties .

The biological activity of this compound is likely mediated through its interactions with specific enzymes and receptors. The functional groups present in the molecule enable it to form significant interactions that modulate the activity of target biomolecules. This includes binding to active sites of enzymes, which can alter their function and potentially lead to therapeutic effects .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(Methoxymethyl)-1,3-thiazole-5-carboxylic acid, and how can reaction conditions be optimized?

- Methodology :

- Cyclocondensation : Adapt protocols from thiazole synthesis, such as refluxing precursors (e.g., substituted thioamides or α-haloketones) in acetic acid with sodium acetate as a catalyst .

- Functionalization : Introduce the methoxymethyl group via alkylation or etherification post-thiazole ring formation. For example, use methoxymethyl chloride in the presence of a base (e.g., KCO) under anhydrous conditions.

- Purification : Recrystallize from polar aprotic solvents (DMF/acetic acid mixtures) to isolate the carboxylic acid derivative .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and structure?

- Spectroscopy :

- NMR : Analyze H and C NMR spectra to confirm the thiazole ring protons (δ 7.5–8.5 ppm for H-2/H-4) and methoxymethyl group (δ 3.3–3.5 ppm for OCH) .

- FTIR : Identify carboxylic acid C=O stretching (~1700 cm) and thiazole C=N/C-S bonds (~1600 cm) .

- Chromatography :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95%) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) elucidate the electronic properties and potential bioactivity of this compound?

- DFT Studies :

- Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. For example, the carboxylic acid group may act as a hydrogen-bond donor, while the thiazole ring participates in π-π stacking .

- Molecular Docking :

- Target enzymes (e.g., cyclooxygenase-2 or kinases) using AutoDock Vina. Parameterize the ligand with partial charges derived from Gaussian09 at the B3LYP/6-31G(d) level .

- Validation : Compare computed vibrational spectra with experimental IR data to refine force fields .

Q. How should researchers address contradictory data in literature regarding this compound’s physicochemical properties (e.g., solubility, melting point)?

- Systematic Analysis :

- Solubility : Test in DMSO, water, and ethanol using a standardized shake-flask method. Note discrepancies caused by polymorphic forms .

- Melting Point : Use differential scanning calorimetry (DSC) to verify reported values (e.g., 147–151°C for analogous thiazoles) and account for impurities .

Key Considerations for Researchers

- Stability : Store the compound at 0–6°C in airtight containers to prevent hydrolysis of the methoxymethyl group .

- Biological Screening : Prioritize assays for antimicrobial or anti-inflammatory activity, given the thiazole scaffold’s known bioactivity .

- Spectral Database : Contribute experimental NMR/IR data to public repositories (e.g., PubChem) to address literature gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.